5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a dimethylamino group and a pyrimidine ring with thioxo and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process. One common method includes the condensation of 5-(dimethylamino)furan-2-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the thioxo functionality allows it to form hydrogen bonds and other interactions with target molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{[5-(dimethylamino)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and heterocyclic rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery and materials science set it apart from similar compounds.
Properties
CAS No. |
6509-66-6 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
5-[[5-(dimethylamino)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H11N3O3S/c1-14(2)8-4-3-6(17-8)5-7-9(15)12-11(18)13-10(7)16/h3-5H,1-2H3,(H2,12,13,15,16,18) |
InChI Key |
PEAMTRRQHWVXAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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